molecular formula C12H14N2 B13140699 7-Isopropylquinolin-2-amine

7-Isopropylquinolin-2-amine

Cat. No.: B13140699
M. Wt: 186.25 g/mol
InChI Key: WXUOOSMNBZXBEV-UHFFFAOYSA-N
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Description

7-Isopropylquinolin-2-amine is a heterocyclic aromatic amine with a quinoline backbone. Quinoline derivatives are known for their broad range of applications in medicinal and industrial chemistry due to their unique structural properties. The compound’s molecular structure consists of a quinoline ring substituted with an isopropyl group at the 7th position and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylquinolin-2-amine can be achieved through various methods, including:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

    Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds under acidic conditions.

Industrial Production Methods: Industrial production often employs the Friedländer synthesis due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Isopropylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

7-Isopropylquinolin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Isopropylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the isopropyl and amine substitutions.

    Isoquinoline: An isomer with the nitrogen atom in a different position.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinine: Another quinoline derivative with antimalarial properties.

Uniqueness: 7-Isopropylquinolin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the isopropyl group at the 7th position and the amine group at the 2nd position can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

7-propan-2-ylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-8(2)10-4-3-9-5-6-12(13)14-11(9)7-10/h3-8H,1-2H3,(H2,13,14)

InChI Key

WXUOOSMNBZXBEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CC(=N2)N

Origin of Product

United States

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